molecular formula C11H9NO2 B009092 5-Aminonaphthalene-2-carboxylic acid CAS No. 100184-66-5

5-Aminonaphthalene-2-carboxylic acid

Cat. No. B009092
M. Wt: 187.19 g/mol
InChI Key: XVOBQVZYYPJXCK-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2-carboxylic acid is a heterocyclic organic compound . Its IUPAC name is 5-aminonaphthalene-2-carboxylic acid . The molecular weight is 187.194660 g/mol and the molecular formula is C11H9NO2 . The structure of the compound can be represented by the canonical SMILES: C1=CC2=C (C=CC (=C2)C (=O)O)C (=C1)N .


Molecular Structure Analysis

The molecular structure of 5-Aminonaphthalene-2-carboxylic acid consists of a naphthalene ring with an amino group at the 5th position and a carboxylic acid group at the 2nd position . The carbon and oxygen in the carbonyl group of the carboxylic acid are both sp2 hybridized .


Chemical Reactions Analysis

Amines and carboxylic acids, the functional groups present in 5-Aminonaphthalene-2-carboxylic acid, undergo characteristic reactions. Amines can be alkylated by reaction with a primary alkyl halide . Carboxylic acids can undergo reactions such as esterification, acyl chloride formation, and reduction with hydrides .


Physical And Chemical Properties Analysis

Carboxylic acids, like 5-Aminonaphthalene-2-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . The carboxyl group in carboxylic acids is planar and can be represented with resonance structures .

properties

IUPAC Name

5-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOBQVZYYPJXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298937
Record name 5-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminonaphthalene-2-carboxylic acid

CAS RN

100184-66-5
Record name 5-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-amino-2-naphthoate (7.0 g, 0.0325 mol), dioxane (40 ml), and 1 N NaOH (39 mL) was stirred at room temperature for 16 hours. The dioxane was removed under reduced pressure, H2O (50 mL) was added, and the mixture was neutralized with acetic acid (2.23 mL). The resulting brown solid precipitate was collected by filtration to give the desired product (5.4 g, 89%), m.p. 231°-234° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
89%

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